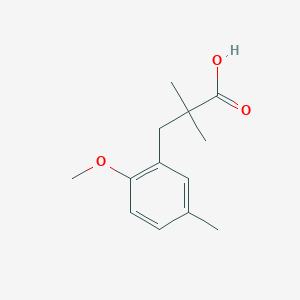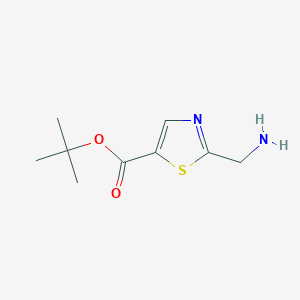
5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride: is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a pentanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-nitrobenzaldehyde and 4-pentenoic acid.
Reduction of Nitro Group: The nitro group in 2-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Aldol Condensation: The resulting 2-aminobenzaldehyde undergoes aldol condensation with 4-pentenoic acid in the presence of a base like sodium hydroxide (NaOH) to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 5-(2-Nitrophenyl)-5-oxopentanoic acid.
Reduction: 5-(2-Aminophenyl)-5-hydroxypentanoic acid.
Substitution: N-acyl or N-alkyl derivatives of 5-(2-Aminophenyl)-5-oxopentanoic acid.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its structural similarity to certain biological molecules. It can act as a substrate or inhibitor in enzymatic assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the production of various active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which 5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Nitrophenyl)-5-oxopentanoic acid: Similar structure but with a nitro group instead of an amino group.
5-(2-Aminophenyl)-5-hydroxypentanoic acid: Similar structure but with a hydroxyl group instead of a carbonyl group.
5-(2-Aminophenyl)-5-oxopentanoic acid: The free acid form without the hydrochloride salt.
Uniqueness
5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Its hydrochloride salt form enhances its solubility, making it more versatile in various experimental and industrial applications.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
5-(2-aminophenyl)-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15;/h1-2,4-5H,3,6-7,12H2,(H,14,15);1H |
InChI Key |
ZOGCHNLIEBRVCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



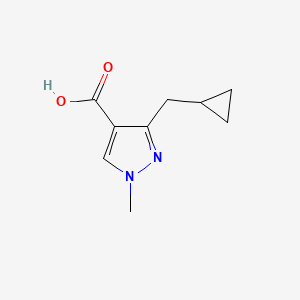
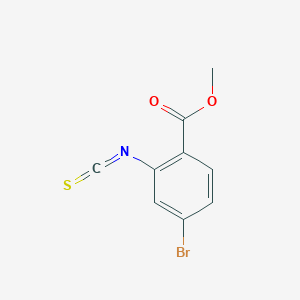

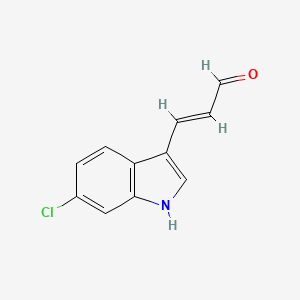
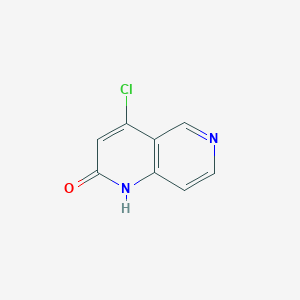
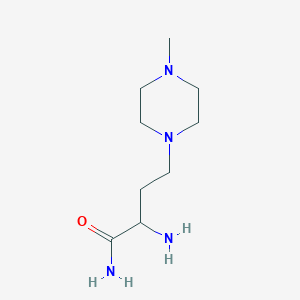
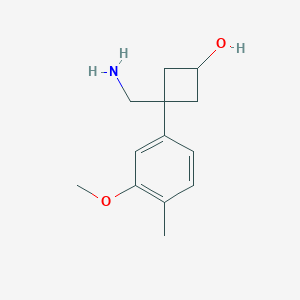
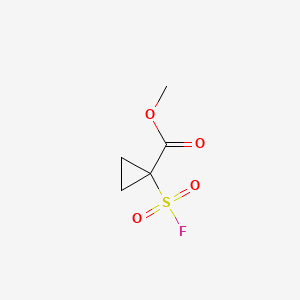
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)

